molecular formula C12H16N2O3S B7093036 N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide

N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide

Cat. No.: B7093036
M. Wt: 268.33 g/mol
InChI Key: DSPMEKHWYMBMPI-SECBINFHSA-N
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Description

N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an indole ring, a sulfonamide group, and a hydroxypropyl side chain, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9(15)8-13-18(16,17)11-5-3-4-10-6-7-14(2)12(10)11/h3-7,9,13,15H,8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMEKHWYMBMPI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=C1N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)C1=CC=CC2=C1N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide typically involves the reaction of 1-methylindole with a sulfonyl chloride derivative in the presence of a base, followed by the addition of (2R)-2-hydroxypropylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The indole ring can interact with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonamide
  • N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonate
  • N-[(2R)-2-hydroxypropyl]-1-methylindole-7-sulfonyl chloride

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications in research and industry.

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